molecular formula C16H20N2 B155102 Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- CAS No. 10029-31-9

Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-

Cat. No. B155102
CAS RN: 10029-31-9
M. Wt: 240.34 g/mol
InChI Key: OYZBHMQKSAYWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-, also known as 4-(p-aminobenzyl)-N-isopropylaniline, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals. In

Scientific Research Applications

Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been widely studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridines.

Mechanism Of Action

The mechanism of action of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- is not well understood. However, it has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase.

Biochemical And Physiological Effects

Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit antitumor effects in various cancer cell lines. In addition, it has been shown to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-. One direction is the further exploration of its mechanism of action, which could lead to the development of new drugs and pharmaceuticals. Another direction is the synthesis of new compounds based on benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-, which could have improved biological activity and reduced toxicity. Additionally, the use of this compound in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- can be achieved through several methods. One common method involves the reaction of p-aminobenzyl chloride with N-isopropylaniline in the presence of a base, such as sodium hydroxide. Another method involves the reduction of p-nitrobenzyl chloride with sodium borohydride, followed by the reaction with N-isopropylaniline. Both methods have been shown to be effective in producing high yields of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-.

properties

CAS RN

10029-31-9

Product Name

Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[[4-(propan-2-ylamino)phenyl]methyl]aniline

InChI

InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3

InChI Key

OYZBHMQKSAYWAI-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N

Other CAS RN

10029-31-9

Origin of Product

United States

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